molecular formula C15H12ClIO3 B2439155 4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde CAS No. 345985-63-9

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde

Cat. No. B2439155
M. Wt: 402.61
InChI Key: CAYYTQHLECLMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde, also known as ICM, is an aromatic aldehyde that has been studied extensively in the scientific community. It has been used in a variety of applications, including organic synthesis, drug design, and biochemistry. ICM is a versatile molecule that can be used in a variety of ways, and its properties make it a valuable tool for scientists.

Scientific Research Applications

Anticancer Activity

A study by Lin et al. (2005) explored the synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Among these derivatives, 2-[(2-chlorobenzyl)oxy]benzaldehyde showed significant activity at concentrations of 1-10 microM. These compounds were found to arrest cell cycle progression at the G2/M phase and induce cell apoptosis, highlighting their potential as anticancer agents (Lin et al., 2005).

Structural Characterization and Potential as CCR5 Antagonists

Several studies have been conducted on the synthesis and structural characterization of derivatives of benzyl)oxy]benzaldehyde. For instance, Bi (2014) and De-ju (2014, 2015) detailed the preparation and characterization of compounds involving 4-chlorobenzyl)oxy]benzaldehyde, highlighting their role as novel non-peptide CCR5 antagonists. These studies provide insights into the potential medical applications of these compounds in treating conditions like HIV/AIDS (Bi, 2014) (De-ju, 2014) (De-ju, 2015).

Photocatalytic Oxidation

A study by Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-chlorobenzyl alcohol, into corresponding aldehydes. This research points to the potential of using these compounds in photocatalytic applications, leveraging their reactivity under specific light conditions (Higashimoto et al., 2009).

Antioxidant Activity

The synthesis of chalcone derivatives from halogenated vanillin, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, and their evaluation as antioxidants were studied by Rijal et al. (2022). This research highlights the potential antioxidant properties of these compounds, which could be beneficial in various medical and industrial applications (Rijal et al., 2022).

properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-iodo-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIO3/c1-19-14-7-10(8-18)6-13(17)15(14)20-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYYTQHLECLMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde

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